![molecular formula C21H23N3O6 B2708027 ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate CAS No. 902920-61-0](/img/structure/B2708027.png)
ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The 3,4-dimethoxyphenyl ethyl group is a common motif in organic chemistry, often seen in compounds with biological activity . The pyrido[2,3-d]pyrimidin-1(2H)-yl]acetate core is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Researchers have explored the synthesis and transformation of related compounds, highlighting the versatility of pyrimidinone and pyridopyrimidinone frameworks. For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a somewhat similar structural motif, was prepared and treated with various nucleophiles to afford fused pyrimidinones, showcasing the synthetic utility of these frameworks in generating diverse heterocyclic compounds (Bevk et al., 2001).
Catalytic Synthesis
The use of catalysts, such as modified montmorillonite nanostructures and potassium peroxydisulfate, has been demonstrated to facilitate the synthesis of dihydropyrimidinone derivatives and their oxidation to pyrimidin-2(1H)-ones. These methods offer advantages in terms of reaction efficiency and environmental impact, illustrating the ongoing innovation in the synthesis of pyrimidinone derivatives (Darehkordi & Ghazi, 2015); (Memarian & Farhadi, 2009).
Anticancer and Enzyme Inhibition Activity
Some derivatives similar to the queried compound have been synthesized and evaluated for their potential anticancer and enzyme inhibition activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and tested for their cytotoxic and anti-5-lipoxygenase activities, revealing the therapeutic potential of these compounds (Rahmouni et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of pyrimidinone and oxazinone derivatives, synthesized using related starting materials, has shown promising results against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Novel Synthesis Approaches
Innovative synthesis methods, including ultrasound-assisted synthesis and chemoenzymatic approaches, have been applied to the preparation of related compounds, highlighting the continuous advancement in synthetic methodologies aimed at improving yield, reducing reaction time, and enhancing selectivity (Gholap et al., 2004); (Ramesh et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-30-18(25)13-24-19-15(6-5-10-22-19)20(26)23(21(24)27)11-9-14-7-8-16(28-2)17(12-14)29-3/h5-8,10,12H,4,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIOVFVMKMHIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

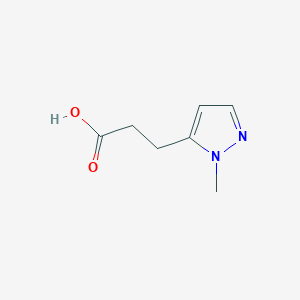
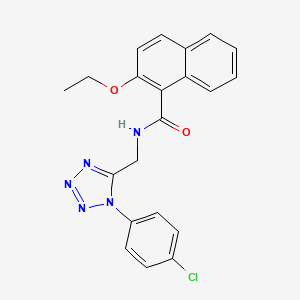
![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)
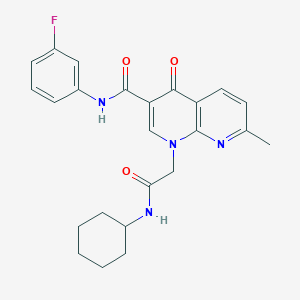
![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)
![1-[[(3S,5R)-3-(Hydroxymethyl)-5-methylmorpholin-3-yl]methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2707953.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)
![4-(3,5-Difluorophenyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2707956.png)
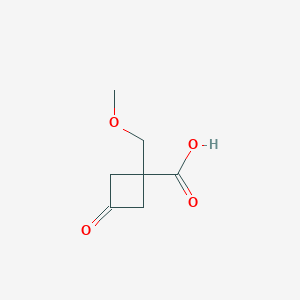
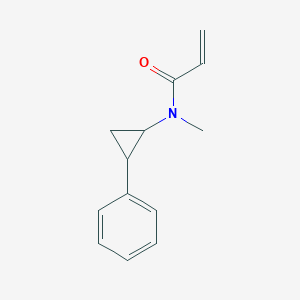

![2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)
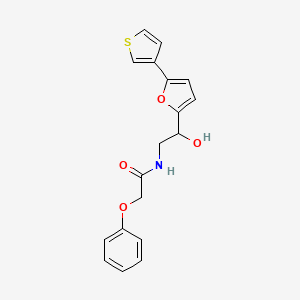
![ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)